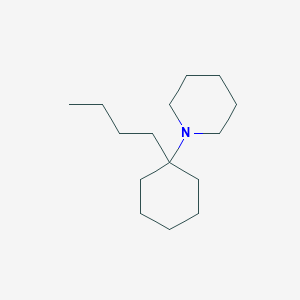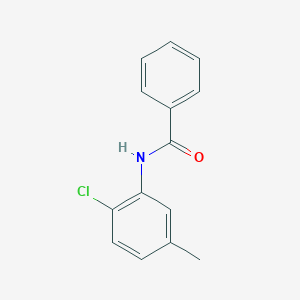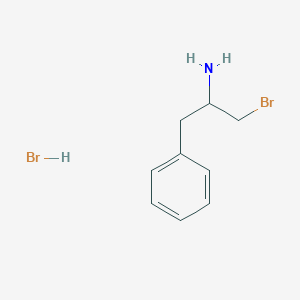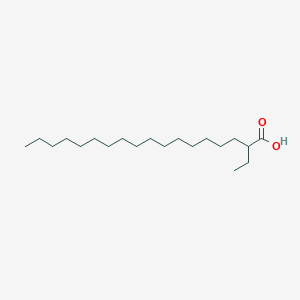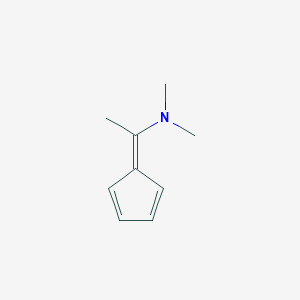
Ethanamine, 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanamine, 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its various potential applications.
Wirkmechanismus
The mechanism of action of Ethanamine is not yet fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules to form stable complexes. This property has been exploited in various applications, including catalysis and materials science.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Ethanamine. However, it has been shown to be relatively non-toxic and does not exhibit any significant side effects at low concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethanamine in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds and materials. Additionally, it is relatively stable and easy to handle. However, one of the limitations of using Ethanamine is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on Ethanamine. One area of interest is the development of new synthetic routes for the production of Ethanamine, which could reduce its cost and increase its availability. Additionally, there is potential for the development of new applications for Ethanamine in fields such as catalysis, materials science, and drug discovery.
Conclusion:
In conclusion, Ethanamine, 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethyl-, is a versatile chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Future research on Ethanamine has the potential to lead to the development of new materials and compounds with unique properties and applications.
Synthesemethoden
Ethanamine can be synthesized through a multi-step process that involves the reaction of cyclopentadiene with dimethylamine in the presence of a catalyst. The resulting product is then purified through various techniques, including distillation and chromatography, to obtain pure Ethanamine.
Wissenschaftliche Forschungsanwendungen
Ethanamine has been extensively studied for its potential applications in various scientific fields, including materials science, organic chemistry, and drug discovery. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, Ethanamine has been used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Eigenschaften
CAS-Nummer |
14469-77-3 |
|---|---|
Produktname |
Ethanamine, 1-(2,4-cyclopentadien-1-ylidene)-N,N-dimethyl- |
Molekularformel |
C9H13N |
Molekulargewicht |
135.21 g/mol |
IUPAC-Name |
1-cyclopenta-2,4-dien-1-ylidene-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H13N/c1-8(10(2)3)9-6-4-5-7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
BPGXHDOZADSNLT-UHFFFAOYSA-N |
SMILES |
CC(=C1C=CC=C1)N(C)C |
Kanonische SMILES |
CC(=C1C=CC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



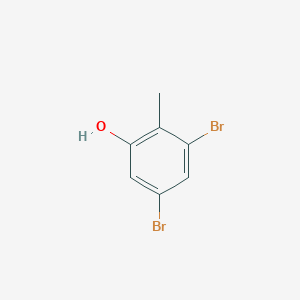
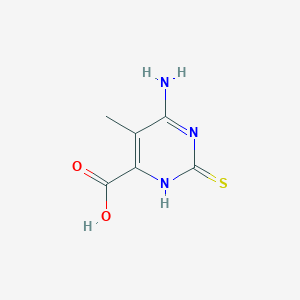
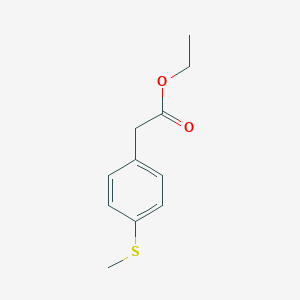
![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)
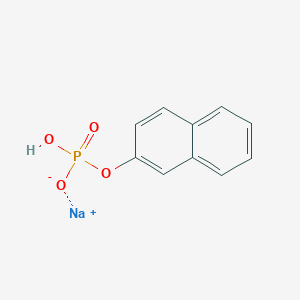
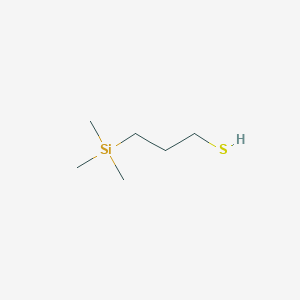
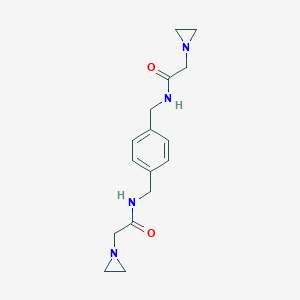

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)

